molecular formula C10H20N2O3 B1145998 Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 1217975-63-7

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No. B1145998
M. Wt: 216.281
InChI Key: DWYPGXBZFDWCPC-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves intricate steps that take advantage of the molecule's structural features. For instance, a practical and scalable synthesis of a structurally similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed via an efficient one-pot, two-step telescoped sequence from readily available materials, highlighting the methods applicable to the synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds has been extensively analyzed, showing the significance of the all-cis trisubstituted pyrrolidin-2-one structure, as well as the importance of intramolecular hydrogen bonding for stability. For example, a study on (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one reveals these structural details, which are relevant for understanding the molecular structure of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (Weber et al., 1995).

Chemical Reactions and Properties

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate's reactivity can be inferred from similar compounds, which undergo a variety of chemical reactions. For example, singlet oxygen reactions with tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid lead to a range of 5-substituted pyrroles, indicating the type of reactions that might be applicable to our compound of interest (Wasserman et al., 2004).

Physical Properties Analysis

Analyzing the physical properties of similar compounds provides insights into tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. For instance, the characterization of the structure of a related compound using 2D heteronuclear NMR experiments sheds light on the physical characteristics that might be expected (Aouine et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be closely related to the molecular structure and synthesis pathway. Studies on biosynthesis using carbonyl reductase highlight the innovative approaches to producing chiral intermediates, which could also apply to the synthesis and understanding of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate's chemical properties (Liu et al., 2018).

Scientific Research Applications

Biodegradation and Environmental Fate

  • Research on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater highlights the role of microorganisms capable of degrading similar ether compounds aerobically or via co-metabolism, using enzymes like cytochrome P450 monooxygenase and alkane hydroxylases. This suggests potential environmental bioremediation applications for related compounds (Thornton et al., 2020).

Synthetic Chemistry Applications

  • Tert-butanesulfinamide has been used extensively as a chiral auxiliary in the stereoselective synthesis of amines, showing its utility in creating structurally diverse N-heterocycles. This indicates the potential of similar compounds in asymmetric synthesis and the production of biologically active molecules (Philip et al., 2020).

Material Science and Polymer Applications

  • The study on polymer membranes for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), through pervaporation demonstrates the relevance of certain chemical structures in developing materials for separating organic mixtures efficiently. This could suggest applications for related compounds in enhancing membrane technologies (Pulyalina et al., 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

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